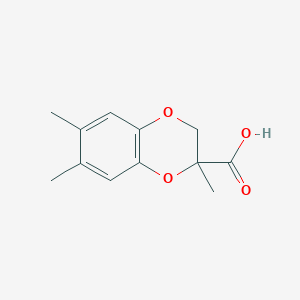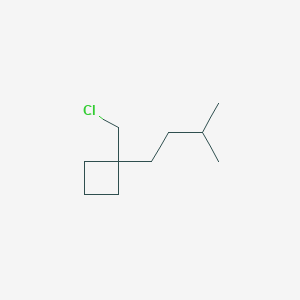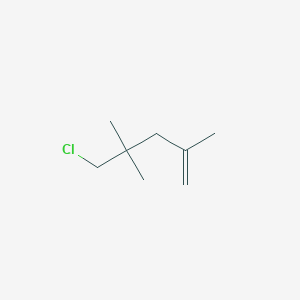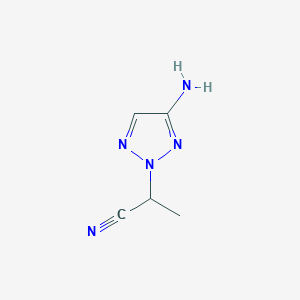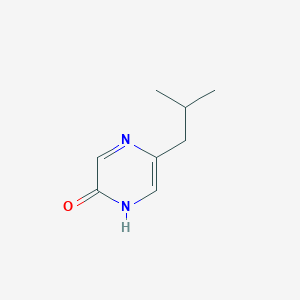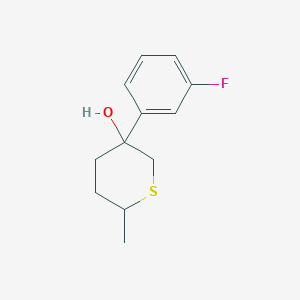![molecular formula C12H23NO2Si B13174190 tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a chemical compound with the molecular formula C12H23NO2Si and a molecular weight of 241.40 g/mol . This compound is part of the spiro compound family, which is characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Métodos De Preparación
The synthesis of tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme interactions and protein-ligand bindingIn industry, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate can be compared with other similar compounds, such as tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate and tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate These compounds share similar spirocyclic structures but differ in their functional groups and chemical properties The uniqueness of tert-Butyl 2-aza-5-silaspiro[4
Propiedades
Fórmula molecular |
C12H23NO2Si |
|---|---|
Peso molecular |
241.40 g/mol |
Nombre IUPAC |
tert-butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3 |
Clave InChI |
ZDEXIQVWWSXHHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
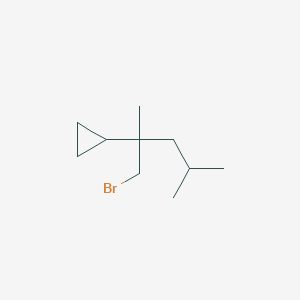
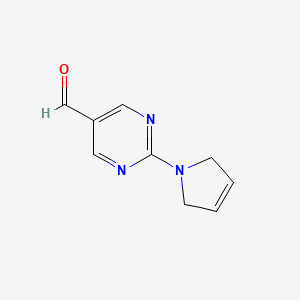
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
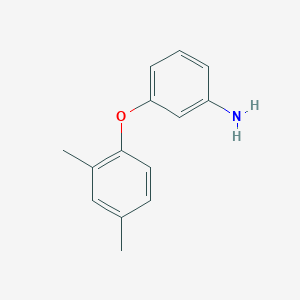
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
